Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate
Description
Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate is a cyclobutane-derived carbamate compound featuring a methylsulfonimidoyl substituent. Its molecular formula is C₁₀H₂₀N₂O₃S with a molecular weight of 248.34 g/mol . The sulfonimidoyl group (S(=N)(=O)C) introduces unique electronic and steric properties, making it relevant in medicinal chemistry as a bioisostere for sulfonamides or sulfonyl groups. The tert-butyl carbamate moiety enhances solubility and stability, common in prodrug strategies. Its SMILES string, CC(C)(C)OC(=O)NC1CC(C1)S(=N)(=O)C, highlights the cyclobutyl core and sulfonimidoyl-methyl branching .
Properties
IUPAC Name |
tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-8-5-9(6-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNNGEZEYSNRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)S(=N)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl core. This can be achieved through various methods, such as cyclization reactions of linear precursors
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions tailored to the desired product is crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology: Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate has shown potential biological activity, making it a candidate for drug development and other biological studies.
Medicine: The compound's biological activity suggests potential therapeutic applications, such as in the treatment of diseases or as a component in pharmaceutical formulations.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, materials, or as a building block for more complex chemical processes.
Mechanism of Action
The mechanism by which Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl carbamate derivatives allows for tailored applications in drug discovery. Below is a detailed comparison with analogs:
Table 1: Structural and Functional Comparison
Notes:
Key Comparative Insights
Functional Group Impact Methylsulfonimidoyl (Target Compound): The S(=N)(=O)C group combines sulfonyl and imino functionalities, enabling hydrogen bonding and metabolic stability. This contrasts with hydroxymethyl analogs (e.g., CAS 2411639-46-6), which prioritize solubility but lack sulfonimidoyl's bioisosteric versatility . Chlorosulfonyl (CAS 877964-32-4): Highly reactive, this group facilitates nucleophilic substitution (e.g., forming sulfonamides), unlike the more stable sulfonimidoyl .
Ring System Variations Cyclobutyl Core: The strained cyclobutane ring in the target compound enhances rigidity compared to cyclopentyl derivatives (e.g., CAS 1821739-64-3, ), which offer greater conformational flexibility . Phenyl vs.
The hydroxycarbamimidoyl group (CAS 1034617-86-1) provides metal-chelating capabilities, useful in catalysis or metalloenzyme inhibition .
Synthetic Utility
- The target compound’s sulfonimidoyl group is advantageous in prodrug design, whereas chlorosulfonyl derivatives (CAS 877964-32-4) are intermediates for further functionalization .
Biological Activity
Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate is a synthetic organic compound notable for its unique structural features, which include a tert-butyl group, a carbamate moiety, and a cyclobutyl ring with a methylsulfonimidoyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₈N₂O₂S
- Molecular Weight : 262.37 g/mol
The structural complexity of this compound contributes to its reactivity and interaction with biological targets. The presence of the sulfonimidoyl group is particularly significant as it may influence the compound's pharmacodynamics.
Research indicates that compounds with similar structural motifs often exhibit their biological activity through the modulation of specific enzymes or receptors. For instance, the methylsulfonimidoyl group may enhance binding affinity to certain biological targets, potentially leading to inhibition of pro-inflammatory pathways or cancer cell proliferation.
Case Studies
- Anti-inflammatory Activity : A study exploring related compounds demonstrated that carbamates can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This compound is hypothesized to exhibit similar inhibitory effects based on its structural analogies.
- Anticancer Properties : Preliminary investigations into structurally analogous compounds have shown promise in inhibiting tumor growth in various cancer cell lines. The potential for this compound to induce apoptosis in cancer cells warrants further exploration.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies typically involve:
- Binding Affinity Assays : Evaluating the compound’s affinity for target proteins.
- Cell Viability Tests : Assessing cytotoxic effects on various cell lines.
- In Vivo Studies : Investigating pharmacokinetics and bioavailability.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and differences between this compound and other related compounds:
| Compound Name | CAS Number | Structural Features | Similarity |
|---|---|---|---|
| Tert-butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate | 1363382-06-2 | Aminomethyl instead of methylsulfonimidoyl | 0.98 |
| Tert-butyl ((trans-3-aminocyclobutyl)methyl)carbamate | 1363380-57-7 | Trans configuration on cyclobutyl | 0.98 |
| Tert-butyl ((cis-3-aminocyclobutyl)methyl)carbamate | 1363381-81-0 | Cis configuration on cyclobutyl | 0.98 |
This comparative analysis highlights the distinctiveness of this compound due to its specific sulfonimidoyl substitution, which may impart unique biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
